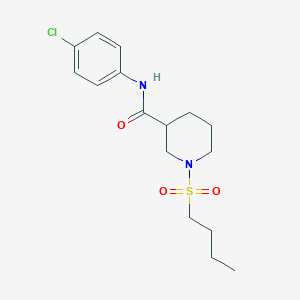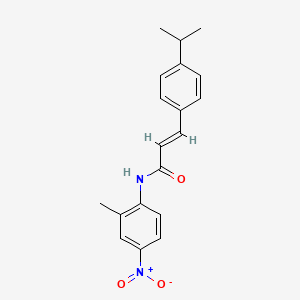![molecular formula C14H13N3O2S B5362808 5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5362808.png)
5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile, also known as Mocetinostat, is a potent inhibitor of histone deacetylases (HDACs). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is a class I and IV HDAC inhibitor. It binds to the active site of HDACs and prevents them from deacetylating histones. This leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile is its high potency as an HDAC inhibitor. It has been shown to be effective at nanomolar concentrations in vitro. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have some off-target effects, which may limit its clinical utility.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other anticancer agents is an area of active research, as it may lead to synergistic effects. Finally, the use of this compound in combination with immunotherapy is an area of research that holds promise for the treatment of cancer.
Synthesemethoden
The synthesis of 5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 2-(2-thienyl)acetaldehyde, which is then reacted with 4-morpholinecarboxaldehyde to obtain the intermediate product. The final step involves the reaction of the intermediate product with 4-cyanobenzaldehyde to obtain this compound. The overall yield of the synthesis is approximately 25%.
Wissenschaftliche Forschungsanwendungen
5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, colon, lung, and prostate cancer cells. This compound works by inhibiting the activity of HDACs, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Eigenschaften
IUPAC Name |
5-morpholin-4-yl-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-10-12-14(17-5-7-18-8-6-17)19-13(16-12)4-3-11-2-1-9-20-11/h1-4,9H,5-8H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWQWVJMQYVRLF-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(N=C(O2)/C=C/C3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-furyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5362730.png)
![N-(3-isoxazolylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5362751.png)
![5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)
![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
amine hydrochloride](/img/structure/B5362778.png)
![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
![ethyl 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5362801.png)

![N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B5362824.png)
![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)